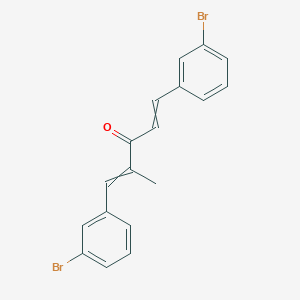
1,5-Bis(3-bromophenyl)-2-methylpenta-1,4-dien-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Bis(3-bromophenyl)-2-methylpenta-1,4-dien-3-one is an organic compound that belongs to the class of α,β-unsaturated ketones. This compound is characterized by the presence of two bromophenyl groups attached to a penta-1,4-dien-3-one backbone. The compound’s structure imparts unique chemical properties, making it of interest in various fields of research, including organic synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(3-bromophenyl)-2-methylpenta-1,4-dien-3-one typically involves an aldol condensation reaction. This reaction is carried out by reacting 3-bromobenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, in an ethanolic solution. The reaction conditions include maintaining the temperature at around 0-5°C to control the reaction rate and prevent side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Bis(3-bromophenyl)-2-methylpenta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated ketone to saturated ketones or alcohols.
Substitution: The bromine atoms in the bromophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Saturated ketones or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,5-Bis(3-bromophenyl)-2-methylpenta-1,4-dien-3-one has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of organic semiconductors and optoelectronic devices.
Biological Studies: Explored for its potential biological activities, including antimicrobial and antifungal properties.
Wirkmechanismus
The mechanism of action of 1,5-Bis(3-bromophenyl)-2-methylpenta-1,4-dien-3-one involves its interaction with various molecular targets. The compound’s α,β-unsaturated ketone structure allows it to act as a Michael acceptor, reacting with nucleophiles in biological systems. This reactivity can lead to the inhibition of enzymes or other proteins, affecting cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the nucleophiles present .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Bis(4-bromophenyl)-2-methylpenta-1,4-dien-3-one: Similar structure but with bromine atoms at the para position.
1,5-Bis(3-chlorophenyl)-2-methylpenta-1,4-dien-3-one: Similar structure but with chlorine atoms instead of bromine.
1,5-Bis(3-bromophenyl)-3-methylpenta-1,4-dien-3-one: Similar structure but with a methyl group at a different position.
Uniqueness
1,5-Bis(3-bromophenyl)-2-methylpenta-1,4-dien-3-one is unique due to the specific positioning of the bromine atoms and the methyl group, which influence its reactivity and interaction with other molecules. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
919079-79-1 |
|---|---|
Molekularformel |
C18H14Br2O |
Molekulargewicht |
406.1 g/mol |
IUPAC-Name |
1,5-bis(3-bromophenyl)-2-methylpenta-1,4-dien-3-one |
InChI |
InChI=1S/C18H14Br2O/c1-13(10-15-5-3-7-17(20)12-15)18(21)9-8-14-4-2-6-16(19)11-14/h2-12H,1H3 |
InChI-Schlüssel |
QRIKCXJIWXMKCB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC1=CC(=CC=C1)Br)C(=O)C=CC2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


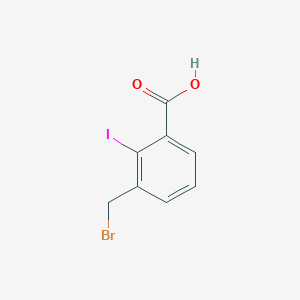
![N-{[2-(Ethenesulfonyl)ethoxy]carbonyl}-L-leucine](/img/structure/B14187569.png)
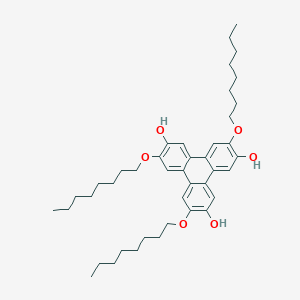

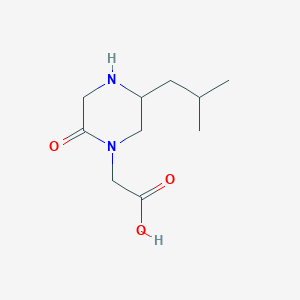
![4-[(E)-(6-nitro-1,3-benzothiazol-2-yl)iminomethyl]phenol](/img/structure/B14187621.png)
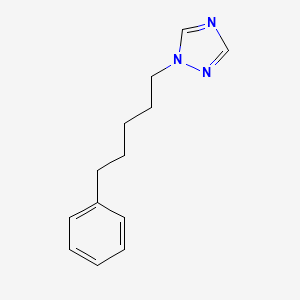

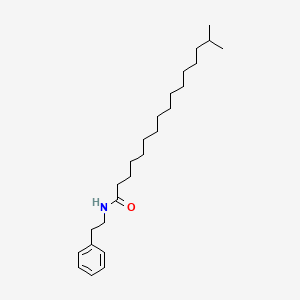
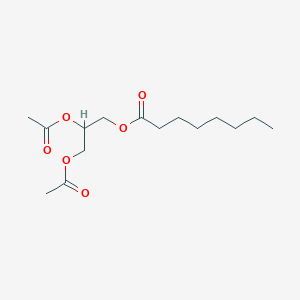
![3-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)propanamide](/img/structure/B14187654.png)


![2-Chloro-N-[5-fluoro-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14187670.png)
